molecular formula C12H15NO3 B1427919 2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid CAS No. 1247523-42-7

2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid

Cat. No.: B1427919
CAS No.: 1247523-42-7
M. Wt: 221.25 g/mol
InChI Key: ULCYEGWQENYMDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid is a pyridine derivative characterized by a cyclobutoxy group at position 2, two methyl groups at positions 4 and 6, and a carboxylic acid group at position 3. This compound has a molecular formula of C12H15NO3 and a molecular weight of 221.25 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of 4,6-dimethyl-3-pyridinecarboxylic acid with cyclobutanol in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture under reflux to facilitate the formation of the cyclobutoxy group . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .

Chemical Reactions Analysis

2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid can be compared with other similar compounds, such as:

    2-Cyclopropoxy-4,6-dimethylpyridine-3-carboxylic acid: Similar structure but with a cyclopropoxy group instead of a cyclobutoxy group.

    2-Cyclohexyloxy-4,6-dimethylpyridine-3-carboxylic acid: Contains a cyclohexyloxy group, leading to different chemical properties.

    2-Methoxy-4,6-dimethylpyridine-3-carboxylic acid: Features a methoxy group, resulting in distinct reactivity and applications.

The uniqueness of this compound lies in its specific structural configuration, which imparts unique chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-cyclobutyloxy-4,6-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-7-6-8(2)13-11(10(7)12(14)15)16-9-4-3-5-9/h6,9H,3-5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCYEGWQENYMDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)O)OC2CCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.